{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride is a chemical compound characterized by the molecular formula CHNOS·HCl. This compound is a derivative of cyclohexylamine and incorporates a thienyl group along with an oxadiazole moiety, which contributes to its unique properties and potential applications in scientific research. The compound is classified under the category of heterocyclic compounds, specifically as an oxadiazole derivative, known for their diverse biological activities and utility in medicinal chemistry.
The synthesis of {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the thienyl group and cyclohexylamine. A common synthetic route includes:
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. Industrial methods may involve continuous flow reactors and optimization techniques to enhance efficiency .
The molecular structure of {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride features a cyclohexane ring bonded to an amine group, with a thienyl ring and an oxadiazole group attached. This complex structure contributes to its chemical reactivity and biological activity.
The compound has a molecular weight of approximately 273.82 g/mol. Its InChI key is provided as follows: InChI=1S/C12H15N3OS/c13-11(14)10-6-8(7-9(10)15)12-16-17-18(12)19/h6-7,11H,13H2,(HCl) .
{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride can undergo several chemical reactions:
Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Nucleophilic substitution can be facilitated using alkyl halides or acyl chlorides as reagents.
The mechanism of action for {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride involves its interaction with specific biological targets. The thienyl and oxadiazole moieties may modulate enzyme or receptor activity, while the cyclohexylamine group enhances binding affinity and specificity towards these targets. This interaction can lead to significant biological responses, making it a valuable compound in pharmacological research .
The compound is typically presented as a hydrochloride salt, which may influence its solubility and stability in various solvents. Specific melting points or boiling points have not been detailed in the available literature.
Chemical properties include its reactivity under various conditions such as oxidation and reduction. The presence of multiple functional groups allows for diverse chemical transformations.
{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride has potential applications in scientific research, particularly in drug discovery due to its unique structural features that may confer biological activity. Its derivatives are explored for various therapeutic uses including anti-inflammatory agents, antimicrobial agents, and other medicinal applications. The distinct combination of thienyl and oxadiazole structures enhances its profile as a candidate for further pharmacological studies .
This compound exemplifies the ongoing exploration within medicinal chemistry aimed at developing new therapeutic agents based on heterocyclic frameworks.
The 1,2,4-oxadiazole ring represents a privileged heterocyclic scaffold in modern medicinal chemistry, characterized by a five-membered structure containing two nitrogen atoms and one oxygen atom. This moiety exhibits exceptional metabolic stability, tunable electronic properties, and versatile capacity for structural diversification. Its integration into bioactive molecules enables the optimization of pharmacokinetic and pharmacodynamic profiles, making it indispensable in rational drug design. The specific derivative {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride exemplifies the strategic fusion of this heterocycle with a conformationally constrained cyclohexylamine moiety and a thiophene-based electron-rich system, designed to target complex biological pathways.
The discovery of the 1,2,4-oxadiazole heterocycle dates to 1884, when Tiemann and Krüger first synthesized it as "furo[ab]diazoles" [1] [2]. However, its therapeutic potential remained unexplored until the mid-20th century. The 1940s marked the beginning of biological evaluations, culminating in the 1960s with Oxolamine (Perebron®), the first clinically approved 1,2,4-oxadiazole-containing drug introduced as a cough suppressant [1] [6]. This breakthrough validated the scaffold’s pharmaceutical applicability.
Subsequent decades witnessed exponential growth in structural diversification and therapeutic applications. The 1980s–2000s saw the development of Prenoxdiazine (respiratory antispasmodic), Butalamine (vasodilator), Fasiplon (anxiolytic), and Pleconaril (antiviral). A pivotal milestone was the 2014 approval of Ataluren for Duchenne muscular dystrophy, leveraging the oxadiazole ring as a nonsense mutation readthrough inducer [1] [3]. Concurrently, natural 1,2,4-oxadiazoles were identified, notably Phidianidine A/B (2011) from the marine mollusk Phidiana militaris, exhibiting potent cytotoxicity and selective receptor binding [1] [4].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1960s | Oxolamine | Anti-tussive | First commercial drug containing 1,2,4-oxadiazole |
1980s | Prenoxdiazine | Respiratory antispasmodic | Demonstrated bronchodilatory effects |
1990s | Fasiplon | Anxiolytic | Non-benzodiazepine GABA modulator |
2000s | Pleconaril | Antiviral | Broad-spectrum enterovirus inhibitor |
2011 | Phidianidine A/B | Cytotoxic/Receptor agonist | First natural 1,2,4-oxadiazoles |
2014 | Ataluren | Duchenne muscular dystrophy | Nonsense mutation readthrough agent |
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for ester, amide, and carboxylic acid functionalities. This substitution addresses metabolic liabilities while preserving spatial geometry and electronic profiles essential for target binding [2] [4] [10]. Key advantages include:
Table 2: Bioisosteric Equivalence of 1,2,4-Oxadiazole vs. Carbonyl Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic Stability | Low (susceptible to esterases/peptidases) | High | Improved metabolic half-life |
Dipole Moment | ~3.5–4.0 D | ~2.8–3.2 D | Altered electrostatic target interactions |
H-Bond Acceptor Capacity | 1–2 sites | 2 sites (N1, N4) | Enhanced binding affinity |
Aromatic Character | Absent | Present (6π electrons) | Enables π-stacking |
In {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride, the oxadiazole bridges the lipophilic cyclohexylamine and the electron-rich thienyl group. This design exploits the scaffold’s bioisosteric properties to create a conformationally constrained pharmacophore capable of simultaneous hydrophobic, hydrogen-bonding, and π-π interactions [6] [10].
The 3-thienyl moiety at the C3 position of the oxadiazole ring critically enhances target engagement through distinct electronic and steric mechanisms:
Structure-Activity Relationship (SAR) studies across diverse oxadiazole derivatives demonstrate that 3-thienyl substituents significantly improve bioactivity:
For {1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride, the 3-thienyl group synergizes with the cyclohexylamine moiety. While the amine provides basicity for salt formation (hydrochloride) and electrostatic interactions, the thienyl group directs electron density toward the oxadiazole, augmenting its hydrogen-bond-accepting capacity. This dual functionality positions the compound as a high-affinity ligand for enzymes or receptors requiring simultaneous hydrophobic and polar interactions [8] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2